molecular formula C18H26N2O4 B5634281 1-ethyl-4-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}-2(1H)-pyridinone

1-ethyl-4-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}-2(1H)-pyridinone

Cat. No. B5634281
M. Wt: 334.4 g/mol
InChI Key: PELIQEUZIOQVMB-PBHICJAKSA-N
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Description

This compound belongs to a class of organic molecules known for their complex structure, which includes a pyridinone core and a spirocyclic moiety. The interest in this compound stems from its unique chemical structure, which contributes to its potential applications in various fields of organic chemistry and medicinal research.

Synthesis Analysis

The synthesis of such complex molecules generally involves multi-step reactions. An example in this context is the synthesis of related 4H-pyrano[3,2-c]pyridines, which are produced from 4-hydroxy-6-methyl-2-pyridone through reactions with various carbonyl compounds (Mekheimer, Mohamed, & Sadek, 1997).

Molecular Structure Analysis

The structure of similar compounds, like 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone, has been studied. These compounds exhibit a quinoid form with a minor contribution from an aromatic zwitterion form, indicating a complex electronic structure (Xiao et al., 1993).

Chemical Reactions and Properties

The chemical reactions of pyridinones often involve their interaction with other molecules, leading to various derivatives. For instance, pyrrolidine-1-carboxylates feature reactions that involve different substituents leading to structurally diverse compounds (Pedroso et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystal structure, are influenced by their molecular configuration. X-ray powder diffraction data, for example, provide insights into the structural dimensions of related compounds (Wang et al., 2017).

Chemical Properties Analysis

The chemical properties, like reactivity and stability, are determined by the functional groups present in the molecule. The reaction kinetics and pathways, as studied in similar compounds, show varying degrees of reactivity depending on the substitution pattern (Cox, Onyido, & Buncel, 1992).

properties

IUPAC Name

1-ethyl-4-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonane-7-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-4-19-8-5-13(11-15(19)22)16(23)20-9-6-18(7-10-20)14(21)12-17(18,2)24-3/h5,8,11,14,21H,4,6-7,9-10,12H2,1-3H3/t14-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELIQEUZIOQVMB-PBHICJAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC1=O)C(=O)N2CCC3(CC2)C(CC3(C)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CC(=CC1=O)C(=O)N2CCC3(CC2)[C@@H](C[C@]3(C)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}-2(1H)-pyridinone

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